3-((1-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
Description
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Properties
IUPAC Name |
3-[[1-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-14-5-3-4-6-17(14)26-18(22-23-21(26)29)11-15-7-9-25(10-8-15)20(28)16-12-19(27)24(2)13-16/h3-6,15-16H,7-13H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZYIDQWODEERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4CC(=O)N(C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a triazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 328.4 g/mol. The structure features a triazole ring and a piperidine moiety, which are known for their diverse biological activities.
Mechanisms of Biological Activity
Research indicates that compounds containing triazole and piperidine structures exhibit various biological activities including:
- Antimicrobial Activity : Triazole derivatives have been shown to possess significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of both bacterial and fungal pathogens .
- Anticonvulsant Effects : Certain piperidine derivatives exhibit anticonvulsant activity, suggesting potential use in treating epilepsy .
- Enzyme Inhibition : Compounds with similar structural motifs have been reported to inhibit enzymes such as α-glucosidase, which is crucial in managing diabetes .
Antimicrobial Efficacy
A study evaluated various derivatives of piperidine for their antimicrobial properties against pathogens like Xanthomonas axonopodis and Fusarium solani. The results indicated that specific modifications in the piperidine structure enhanced antimicrobial activity significantly .
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| Compound A | Effective | Not effective |
| Compound B | Not effective | Effective |
| 3-((1-(1-methyl-5-oxopyrrolidine... | Moderate | Moderate |
Anticonvulsant Activity
In another study focusing on the anticonvulsant properties of piperidine derivatives, it was found that certain modifications led to improved efficacy compared to traditional treatments like phenobarbital. The tested compounds showed lower ED50 values, indicating higher potency .
Enzyme Inhibition Studies
Research on enzyme inhibition highlighted that derivatives similar to the compound exhibited promising results as α-glucosidase inhibitors. In vitro assays indicated that these compounds could significantly lower blood glucose levels by inhibiting carbohydrate digestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
